molecular formula C4H13ClNO3P B13482004 (1-Aminobutyl)phosphonic acid hydrochloride

(1-Aminobutyl)phosphonic acid hydrochloride

Cat. No.: B13482004
M. Wt: 189.58 g/mol
InChI Key: PXYRPEAOYAJWOC-UHFFFAOYSA-N
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Description

(1-Aminobutyl)phosphonic acid hydrochloride is a chemical compound with the molecular formula C4H12NO3P It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a butyl chain

Preparation Methods

The synthesis of (1-Aminobutyl)phosphonic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of butylamine with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:

  • Reaction of Butylamine with Phosphorous Acid

      Reagents: Butylamine, phosphorous acid, hydrochloric acid.

      Conditions: Reflux in an acidic medium.

      Procedure: The butylamine is added to a solution of phosphorous acid in hydrochloric acid. The mixture is heated under reflux for several hours, resulting in the formation of this compound.

  • Industrial Production

    • Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as crystallization or recrystallization to obtain the final product.

Chemical Reactions Analysis

(1-Aminobutyl)phosphonic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous medium.

      Products: The oxidation of this compound can lead to the formation of corresponding phosphonic acid derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Carried out under controlled conditions to prevent over-reduction.

      Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.

  • Substitution

      Reagents: Halogenating agents or other nucleophiles.

      Conditions: Typically carried out in an organic solvent.

      Products: Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

(1-Aminobutyl)phosphonic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminobutyl)phosphonic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a GABA B receptor ligand, it inhibits gamma-aminobutyric acid B receptor binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production . This interaction can modulate various physiological processes, including neurotransmission and hormone secretion.

Comparison with Similar Compounds

(1-Aminobutyl)phosphonic acid hydrochloride can be compared with other similar compounds, such as:

  • 2-Aminoethylphosphonic acid

    • Similar structure but with an ethyl group instead of a butyl group.
    • Used in similar applications but may exhibit different reactivity and binding properties.
  • 3-Aminopropylphosphonic acid

    • Contains a propyl group instead of a butyl group.
    • Also used in coordination chemistry and biological studies.
  • 4-Aminobutylphosphonic acid

These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C4H13ClNO3P

Molecular Weight

189.58 g/mol

IUPAC Name

1-aminobutylphosphonic acid;hydrochloride

InChI

InChI=1S/C4H12NO3P.ClH/c1-2-3-4(5)9(6,7)8;/h4H,2-3,5H2,1H3,(H2,6,7,8);1H

InChI Key

PXYRPEAOYAJWOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(N)P(=O)(O)O.Cl

Origin of Product

United States

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